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molecular formula C7H9NS B1352387 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS No. 54903-50-3

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

Cat. No. B1352387
M. Wt: 139.22 g/mol
InChI Key: OGUWOLDNYOTRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786132B2

Procedure details

Formaldehyde (37% in H2O, 3.82 g, 47 mmol) was added dropwise to a flask equipped with a magnetic stirring bar containing neat 2-(thiophen-2-yl)ethanamine (5 g, 39.3 mmol). The mixture was heated to 90° C. for 2 h and then allowed to cool down to room temperature. The reaction was then diluted with water and ethyl acetate. The organic layer was collected and dried with sodium sulfate, reduced in vacuo to give a thick oil. The thick oil was dissolved in anhydrous DMF (25 mL) and added dropwise to a DMF solution saturated with HCl gas (HCl gas was bubbled in DMF for 15 min at 10° C.). The reaction was stirred for 1 h and then poured unto crushed ice and rendered basic (pH 10) with 5 N NaOH. The mixture was extracted three times with dichloromethane. All the organic layers were combined, washed with a saturated aqueous solution of sodium bicarbonate, water and brine. The organic layer was then dried with sodium sulfate, reduced in vacuo and placed on a vacuum line to give a thick oil. Yield 5.47 g. MS (M+H)+ 140.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[S:3]1[CH:7]=[CH:6][CH:5]=[C:4]1[CH2:8][CH2:9][NH2:10].Cl.[OH-].[Na+]>O.C(OCC)(=O)C.CN(C=O)C>[S:3]1[C:4]2[CH2:8][CH2:9][NH:10][CH2:1][C:5]=2[CH:6]=[CH:7]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
S1C(=CC=C1)CCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a thick oil
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
unto crushed ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with dichloromethane
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
to give a thick oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C=CC=2CNCCC21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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